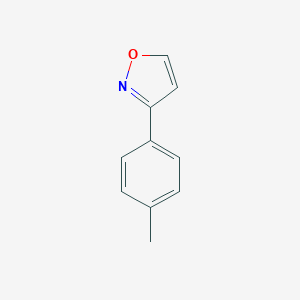

3-p-Tolylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTGAZAKSSGEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467175 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13271-86-8 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-p-tolylisoxazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-p-Tolylisoxazole

Foreword

The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, its unique electronic properties and structural rigidity make it a privileged structure in drug design. Molecules incorporating the isoxazole ring exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of a key derivative, 3-p-tolylisoxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.

Strategic Approaches to the Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-explored area of synthetic organic chemistry. Two principal and highly reliable strategies have emerged for the synthesis of 3-aryl-substituted isoxazoles like 3-p-tolylisoxazole: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine.

Method A: 1,3-Dipolar Cycloaddition

This elegant and highly convergent approach is one of the most versatile methods for constructing the isoxazole ring.[1][2] The core of this strategy is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4] For the synthesis of 3-p-tolylisoxazole, this involves the in situ generation of p-tolylnitrile oxide from 4-methylbenzaldoxime.

Mechanism Rationale: The aldoxime is first converted to a hydroximinoyl chloride intermediate, which is then dehydrochlorinated with a base to generate the highly reactive nitrile oxide. This intermediate is immediately trapped by an alkyne present in the reaction mixture to prevent its dimerization. The regioselectivity of the cycloaddition is dictated by electronic and steric factors, reliably yielding the 3,5-disubstituted isoxazole.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Experimental Protocol: Synthesis of (3-p-Tolylisoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition [3]

-

Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine (5 mL), add hydroxylamine hydrochloride (1.2 eq). Stir the mixture at 60°C for 12 hours.[5] After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with water and recrystallized from ethanol to yield 4-methylbenzaldoxime.

-

Nitrile Oxide Generation and Cycloaddition: Dissolve 4-methylbenzaldoxime (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Execution: To this stirred solution, add a solution of sodium hypochlorite (NaOCl, household bleach can be used) dropwise at room temperature. The choice of an aqueous oxidant allows for milder reaction conditions and simplifies the workup. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the starting material is consumed, the reaction mixture is diluted with water and extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

Isolation: The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford (3-p-tolyl-isoxazol-5-yl)methanol as a solid.

Method B: Cyclocondensation of Chalcones

An alternative and robust method involves the reaction of an appropriately substituted chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[6][7] This pathway is particularly effective and often proceeds in high yield. The key is the initial synthesis of the chalcone precursor.

Mechanism Rationale: The synthesis begins with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form the chalcone.[8] In the subsequent step, hydroxylamine attacks the β-carbon of the α,β-unsaturated system (Michael addition), followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[9][10] The reaction is typically conducted in the presence of a base (e.g., KOH, NaOH, or sodium acetate) to neutralize the HCl salt of hydroxylamine and facilitate the reaction.[7][11]

Caption: Workflow for Chalcone Cyclocondensation Synthesis.

Experimental Protocol: Synthesis of 3-p-Tolyl-5-phenylisoxazole via Chalcone Intermediate

-

Chalcone Synthesis: In a flask containing ethanol, dissolve p-methylacetophenone (1.0 eq) and benzaldehyde (1.0 eq). Add an aqueous solution of potassium hydroxide (KOH, 40%) dropwise while stirring in an ice bath.[6] Allow the reaction to stir at room temperature for 12-24 hours, during which a precipitate will form. Collect the solid by filtration, wash with cold water until the washings are neutral, and recrystallize from ethanol to yield the pure chalcone.

-

Isoxazole Formation: A mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is refluxed in the presence of a base such as 40% KOH (catalytic amount) for 8-12 hours.[6][7]

-

Workup and Purification: The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice.

-

Isolation: The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-p-tolyl-5-phenylisoxazole.

Comprehensive Characterization of 3-p-Tolylisoxazole

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous profile of the target molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103102283A - Preparation method of chalcone oxime compound and application of the same as novel immunosuppressant - Google Patents [patents.google.com]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-p-Tolylisoxazole

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-p-tolylisoxazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as an essential reference for the synthesis, identification, and characterization of this and related isoxazole derivatives.

Introduction: The Significance of 3-p-Tolylisoxazole

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their unique chemical properties and biological activities have made them valuable scaffolds in medicinal chemistry and building blocks in organic synthesis. 3-p-tolylisoxazole, featuring a p-tolyl substituent at the 3-position of the isoxazole ring, is a key intermediate in the synthesis of more complex molecules. Accurate and thorough spectroscopic characterization is paramount for confirming its structure and purity, which is the foundation for any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-p-tolylisoxazole, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-p-tolylisoxazole, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

Key ¹H NMR Signal Assignments for 3-p-tolylisoxazole:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.73 | Doublet | 2H | Aromatic protons ortho to the isoxazole ring on the p-tolyl group |

| ~7.28 | Doublet | 2H | Aromatic protons meta to the isoxazole ring on the p-tolyl group |

| ~6.77 | Singlet | 1H | Isoxazole ring proton (H-4) |

| ~2.40 | Singlet | 3H | Methyl group protons on the p-tolyl ring |

Data sourced from supporting information of a chemical synthesis study.[1]

Experimental Insight: The downfield chemical shift of the aromatic protons is due to the deshielding effect of the aromatic ring currents. The singlet nature of the isoxazole proton at C-4 is a key identifier, as it has no adjacent protons to couple with. The characteristic singlet of the methyl group around 2.40 ppm is indicative of the tolyl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and their electronic environments.

Key ¹³C NMR Signal Assignments for 3-p-tolylisoxazole:

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | C-5 of isoxazole ring |

| ~162.8 | C-3 of isoxazole ring |

| ~140.4 | Quaternary carbon of p-tolyl ring attached to the methyl group |

| ~129.8 | Aromatic CH carbons of p-tolyl ring |

| ~129.6 | Quaternary carbon of p-tolyl ring attached to the isoxazole ring |

| ~126.7 | Aromatic CH carbons of p-tolyl ring |

| ~96.8 | C-4 of isoxazole ring |

| ~21.4 | Methyl carbon of p-tolyl ring |

Data sourced from supporting information of a chemical synthesis study.[1]

Expert Analysis: The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are highly characteristic. The significant downfield shift of C-5 is attributed to its proximity to the electronegative oxygen atom and its involvement in the C=N bond. The relatively upfield shift of C-4 is typical for this position in the isoxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of 3-p-tolylisoxazole displays characteristic absorption bands that confirm its structural features.

Characteristic IR Absorption Bands for 3-p-tolylisoxazole:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2921 | Medium | C-H stretch | Methyl C-H |

| ~1623 | Strong | C=N stretch | Isoxazole ring |

| ~1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1438 | Medium | C-H bend | Methyl C-H |

| ~900-675 | Strong | C-H "oop" | Aromatic C-H out-of-plane bend |

Characteristic ranges for these functional groups are widely established.[2][3][4] Specific values may be found in experimental data for similar compounds.[5]

Interpretation Rationale: The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature. The strong C=N stretching frequency is a hallmark of the isoxazole ring. The pattern of C-H out-of-plane bending in the fingerprint region can provide clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Mass Spectrometry Data for 3-p-tolylisoxazole:

| m/z (mass-to-charge ratio) | Interpretation |

| [M]+ | Molecular ion peak corresponding to the exact mass of 3-p-tolylisoxazole (C₁₀H₉NO) |

| [M - CH₃]+ | Loss of a methyl group |

| [M - CO]+ | Loss of carbon monoxide |

| [p-tolyl]+ | Fragment corresponding to the p-tolyl cation |

Fragmentation patterns are predicted based on the structure and known fragmentation of similar compounds.For a related compound, 4-(But-3-en-1-yl)-3-phenyl-5-(p-tolyl)isoxazole, fragments at m/z 91 (tolyl) and 119 were observed.[5]

Causality in Fragmentation: The molecular ion peak is the most direct evidence of the compound's molecular formula. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The tolyl cation is a particularly stable fragment due to resonance, making its corresponding peak a prominent feature in the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-p-tolylisoxazole in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for soft ionization to primarily observe the molecular ion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and significant fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and molecular formula confirmation, employ HRMS.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of 3-p-tolylisoxazole.

Caption: Workflow for the spectroscopic characterization of 3-p-tolylisoxazole.

Conclusion

The comprehensive spectroscopic analysis of 3-p-tolylisoxazole using NMR, IR, and Mass Spectrometry provides a robust and reliable method for its structural elucidation and purity assessment. The data and protocols presented in this guide serve as a critical resource for scientists and researchers, enabling confident identification and utilization of this important chemical entity in their ongoing work. The convergence of data from these orthogonal techniques provides a self-validating system for the unambiguous characterization of 3-p-tolylisoxazole.

References

- Supporting Information for a relevant chemical synthesis publication.

- Supporting Information for a relevant chemical synthesis publication.

-

Pareek A. K, Joseph P. E, Seth D. S. Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Orient J Chem 2009;25(4). [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol. - ResearchGate. [Link]

-

Substituted pyridines from isoxazoles: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies - ResearchGate. [Link]

-

Substituted Pyridines from Isoxazoles: Scope and Mechanism - The Royal Society of Chemistry. [Link]

-

1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][6] oxazine. - ResearchGate. [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0291631) - NP-MRD. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. [Link]

-

Analysis of Limited Proteolysis-Coupled Mass Spectrometry Data - Research Collection. [Link]

-

Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies - ResearchGate. [Link]

-

Targeted Quantification of the Lysosomal Proteome in Complex Samples - PMC - NIH. [Link]

-

Synthesis and Characterization of 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole Functionalized Tetraaryloxy Perylene Bisimide and Metal-Directed Self-Assembly - PubMed. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone | Kutafh | Chemistry and Materials Research - IISTE.org. [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

-

IR Chart. [Link]

-

Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone – Oriental Journal of Chemistry [orientjchem.org]

Crystal Structure Analysis of 1-(3-p-tolylisoxazol-5-yl)cyclohexanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the crystal structure of 1-(3-p-tolylisoxazol-5-yl)cyclohexanol, a molecule of interest due to the established biological significance of the isoxazole scaffold in medicinal chemistry. Isoxazole derivatives are recognized for their potential as antiviral and anti-tumor agents, making a detailed understanding of their three-dimensional structure crucial for rational drug design and development.[1][2]

Through single-crystal X-ray diffraction (SC-XRD), the definitive molecular structure was elucidated. The analysis revealed the presence of two crystallographically independent molecules within the asymmetric unit, showcasing significant conformational flexibility. This guide details the complete workflow, from the synthesis of the compound and cultivation of single crystals to the intricacies of data collection, structure solution, and refinement. Key findings include the chair conformation of the cyclohexanol ring and a detailed analysis of the intermolecular hydrogen bonding network, specifically O—H⋯O and O—H⋯N interactions, which drive the formation of a zigzag supramolecular chain.

To provide a deeper understanding of the molecule's intrinsic properties, this guide complements the experimental data with a computational analysis using Density Functional Theory (DFT). By comparing the experimental solid-state structure with the theoretical gas-phase geometry, the influence of crystal packing forces on molecular conformation is explored. This synergistic approach of combining high-precision experimental data with theoretical calculations offers a powerful paradigm for understanding structure-property relationships, providing critical insights for drug development professionals.

Chapter 1: Introduction

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This structural motif is a privileged scaffold in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[4][5] The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile building block, enhancing physicochemical properties and engaging in specific biological interactions.[4] Notably, isoxazole derivatives have demonstrated significant potential as both antiviral and anti-tumor agents, driving continued interest in their synthesis and structural characterization.[1]

The Target Compound: 1-(3-p-tolylisoxazol-5-yl)cyclohexanol

The title compound, C₁₆H₁₉NO₂, incorporates the biologically relevant isoxazole core, substituted with a p-tolyl group and a cyclohexanol moiety. The analysis of its crystal structure is undertaken to understand the precise three-dimensional arrangement, conformational preferences, and the non-covalent interactions that govern its packing in the solid state. Such information is fundamental to understanding its molecular features and potential biological activity.[1]

The Role of Crystal Structure Analysis in Drug Development

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure.[6] In drug development, this information is invaluable. It reveals the exact conformation of a molecule, provides precise measurements of bond lengths and angles, and elucidates the complex network of intermolecular interactions that dictate how molecules recognize and bind to each other.[7][8] This detailed structural knowledge underpins structure-activity relationship (SAR) studies and enables the rational design of more potent and selective therapeutic agents.

Chapter 2: Experimental Methodology

The foundation of any crystal structure analysis lies in a robust and reproducible experimental workflow. This chapter details the causality behind the chosen methods, from chemical synthesis to the acquisition of high-quality diffraction data.

Synthesis and Crystallization

A self-validating protocol requires a pure compound that can form well-ordered single crystals. The synthesis of the title compound was achieved through a [3+2] cycloaddition reaction, a reliable method for forming the isoxazole ring.

Step-by-Step Synthesis Protocol: [1]

-

Reactant Preparation: A mixture of 1-ethynylcyclohexanol (1 mmol) and p-methylbenzylaldoxime (1.2 mmol) is dissolved in dichloromethane (CH₂Cl₂, 20 ml).

-

Reaction Condition: The solution is cooled to 0–5°C using an ice bath. This is a critical step to control the reaction rate and minimize side products.

-

Base Addition: A solution of sodium hydroxide (15 ml of a 12% w/w aqueous solution) is added gradually while stirring vigorously. The vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases. The reaction is maintained under these conditions for 5 hours.

-

Workup: The organic phase is separated, dried over anhydrous sodium sulfate to remove residual water, and filtered. The solvent is then removed under reduced pressure.

-

Purification and Crystallization: The resulting residue is purified by recrystallization from ethanol. Slow evaporation of the ethanol solution at room temperature yields colorless, block-like single crystals suitable for SC-XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[9]

Instrumentation and Protocol: [1][10]

-

Crystal Selection & Mounting: A suitable single crystal (approx. 0.18 × 0.17 × 0.10 mm) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data were collected on a Bruker X8 APEXII CCD area-detector diffractometer.

-

X-ray Source: The instrument is equipped with a fine-focus sealed tube generating Molybdenum (Mo) Kα radiation (λ = 0.71073 Å). Mo radiation is chosen for its ability to provide high resolution data for organic molecules.

-

Temperature Control: Data is collected at a stable temperature of 298 K.

-

Data Collection Strategy: The crystal is rotated through a series of φ and ω scans to collect a complete sphere of diffraction data, ensuring high completeness and redundancy for accurate structure determination.

Structure Solution and Refinement

The collected diffraction pattern, a series of spots of varying intensity, must be translated into a three-dimensional atomic model. This is a multi-step computational process.[11]

Methodology:

-

Structure Solution: The phase problem was solved using direct methods, a computational approach that uses statistical relationships between the intensities of the reflections to derive an initial set of phases and generate an initial electron density map.

-

Structure Refinement: The initial model was refined against the experimental data using a full-matrix least-squares procedure.[12] This iterative process adjusts atomic coordinates and thermal parameters to minimize the discrepancy between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|F꜀|), monitored by the R-factor. Hydrogen atoms were placed in geometrically calculated positions and treated as riding on their parent atoms.[1]

Chapter 3: Results & Structural Analysis

The analysis yielded a high-quality crystal structure, providing definitive insights into the molecule's geometry and packing.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. The low R-factor (R1 = 0.039) indicates an excellent agreement between the final refined model and the experimental diffraction data.[10]

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₉NO₂ | [1] |

| Formula Weight (Mᵣ) | 257.32 | [1] |

| Crystal System | Orthorhombic | [1][10] |

| Space Group | Pca2₁ | [10] |

| a (Å) | 10.9404 (3) | [1][10] |

| b (Å) | 9.7136 (3) | [1][10] |

| c (Å) | 26.9207 (7) | [1][10] |

| V (ų) | 2860.88 (14) | [1][10] |

| Z | 8 | [1][10] |

| Temperature (K) | 298 | [1][10] |

| Radiation, λ (Å) | Mo Kα, 0.71073 | [1][10] |

| Final R1 [I > 2σ(I)] | 0.039 | [10] |

| wR2 (all data) | 0.105 | [10] |

Molecular Structure and Conformation

A significant finding of this analysis is that the asymmetric unit contains two crystallographically independent molecules, designated here as Molecule 1 and Molecule 2.[1] Each molecule consists of three interconnected ring systems: a planar isoxazole ring, a planar p-tolyl ring, and a cyclohexanol ring in a stable chair conformation.[1]

The primary difference between the two molecules lies in their conformation, specifically the relative orientation of the ring systems. This phenomenon, where different conformers of the same molecule co-exist in the crystal lattice, highlights the molecule's inherent flexibility.

Conformational Comparison: [1]

| Dihedral Angle (°) | Molecule 1 | Molecule 2 |

| Isoxazole Ring vs. p-Tolyl Ring | 22.03 (8) | 6.13 (10) |

| Isoxazole Ring vs. Cyclohexanol Ring | 30.15 (8) | 88.44 (8) |

Molecule 2 exhibits a nearly coplanar arrangement between the isoxazole and p-tolyl rings, while in Molecule 1, they are significantly twisted. Furthermore, the cyclohexanol ring is oriented almost perpendicular to the isoxazole plane in Molecule 2, a stark contrast to the more acute angle in Molecule 1. This flexibility could have important implications for how the molecule adapts its shape to fit into a biological receptor site.

Supramolecular Assembly and Intermolecular Interactions

Crystal engineering focuses on understanding the intermolecular interactions that guide molecules to assemble into a specific crystal lattice.[8] In the structure of 1-(3-p-tolylisoxazol-5-yl)cyclohexanol, hydrogen bonds are the dominant directional forces controlling the crystal packing.[1]

The molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the isoxazole nitrogen atom of a neighboring molecule, and also to the hydroxyl oxygen of another molecule. This network of interactions links the independent molecules into a zigzag chain that propagates along the crystallographic a-axis.[1]

Sources

- 1. 1-(3-p-Tolylisoxazol-5-yl)cyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 6. rigaku.com [rigaku.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. web.mit.edu [web.mit.edu]

A Comprehensive Technical Guide to 3-p-Tolylisoxazole for Scientific Professionals

An In-depth Exploration of Physicochemical Properties, Synthesis, and Characterization for Advanced Research and Development

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature adjacent nitrogen and oxygen atoms. This unique arrangement imparts a distinct electronic and structural profile, making the isoxazole scaffold a cornerstone in medicinal chemistry and materials science.[1][2][3] The isoxazole ring is an integral component of numerous biologically active compounds and approved pharmaceuticals, where it can act as a bioisostere for other functional groups, enhance metabolic stability, and participate in crucial binding interactions with biological targets.[4][5] Among the vast library of isoxazole derivatives, 3-p-tolylisoxazole emerges as a significant analogue, incorporating a tolyl group that provides a valuable probe for structure-activity relationship (SAR) studies. This guide offers a detailed examination of the physical and chemical properties of 3-p-tolylisoxazole, its synthesis, and its characterization, tailored for researchers and professionals in drug development.

Physicochemical Properties of 3-p-Tolylisoxazole

The physical and chemical properties of a compound are foundational to its application in research and development, influencing everything from reaction kinetics to bioavailability. 3-p-Tolylisoxazole is a solid at room temperature with properties that are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [] |

| Molecular Weight | 159.18 g/mol | [] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 70.0 to 74.0 °C | [7] |

| Solubility | Soluble in methanol | [7] |

| LogP | 2.65 | [] |

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Spectroscopic Characterization

The structural elucidation of 3-p-tolylisoxazole is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of a related compound, (3-para-tolyl-isoxazole-5-yl)-methanol, the methyl group protons of the tolyl group appear as a singlet around 2.36 ppm.[8] The aromatic protons of the tolyl ring typically resonate as a multiplet between 7.18 and 7.47 ppm.[8] The proton on the isoxazole ring itself would be expected to appear as a singlet in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a derivative, (3-para-tolyl-isoxazole-5-yl)-methyl pentanoate, aliphatic carbons were observed at various shifts including 20.9 ppm for the tolyl methyl group.[8] Aromatic and isoxazole ring carbons resonate in the downfield region, typically between 100 and 170 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. For isoxazole derivatives, characteristic absorption bands include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations from the isoxazole and tolyl rings, and the N-O bond vibration.[4][9] For instance, in a related structure, a broad absorption band in the 3200-3500 cm⁻¹ range indicated the presence of an O-H stretching vibration, highlighting how IR can identify specific functional groups attached to the core structure.[9]

Synthesis and Reactivity

The synthesis of 3-p-tolylisoxazole, like many 3,5-disubstituted isoxazoles, is most commonly and efficiently achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][10][11] This powerful synthetic strategy involves the reaction of a nitrile oxide with an alkyne.

Synthetic Protocol: 1,3-Dipolar Cycloaddition

The general and most effective route to isoxazole formation is the cycloaddition of a nitrile oxide with an alkyne.[1]

Step 1: In situ generation of the nitrile oxide. The p-tolylnitrile oxide is typically generated in situ from 4-methylbenzaldoxime.[9] This is often achieved by the oxidation of the aldoxime using an oxidizing agent like sodium hypochlorite.[9] The transient nature of nitrile oxides necessitates their immediate use in the subsequent cycloaddition step.

Step 2: Cycloaddition with an alkyne. The generated p-tolylnitrile oxide then readily reacts with a suitable alkyne. For the synthesis of the parent 3-p-tolylisoxazole, acetylene would be the dipolarophile. The reaction proceeds in a concerted fashion to yield the 3-p-tolylisoxazole ring system.

Experimental Workflow: Synthesis of 3-p-Tolylisoxazole

Caption: Standard workflow for the spectroscopic characterization.

Conclusion

3-p-Tolylisoxazole is a molecule of significant interest, embodying the versatile and valuable nature of the isoxazole scaffold. Its synthesis via the robust 1,3-dipolar cycloaddition and its amenability to detailed spectroscopic characterization make it an accessible and important compound for research. For scientists and professionals in drug development, a thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for leveraging its potential in the design and discovery of new therapeutic agents and advanced materials.

References

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. Available at: [Link]

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]

-

Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. Sci-Hub. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]

-

Isoxazole. Wikipedia. Available at: [Link]

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

-

1-(3-p-Tolylisoxazol-5-yl)cyclohexanol. National Institutes of Health. Available at: [Link]

-

1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol. ResearchGate. Available at: [Link]

-

(PDF) 1-(3-p-Tolylisoxazol-5-yl)cyclohexanol. ResearchGate. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. National Institutes of Health. Available at: [Link]

-

Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. Available at: [Link]

-

TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa. National Center for Biotechnology Information. Available at: [Link]

-

Spectral line recordings of several N II spectral lines of the 3s 3 P 0... ResearchGate. Available at: [Link]

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. 5-(p-トリル)イソオキサゾール-3-カルボキサルデヒド | 5-(p-Tolyl)isoxazole-3-carboxaldehyde | 640292-02-0 | 東京化成工業株式会社 [tcichemicals.com]

- 8. sciarena.com [sciarena.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-p-Tolylisoxazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-p-tolylisoxazole derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Isoxazole Scaffold and the Significance of the 3-p-Tolyl Moiety

The isoxazole ring system is a cornerstone in the architecture of numerous biologically active molecules.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug design due to its favorable physicochemical properties and ability to engage in various biological interactions. The incorporation of an isoxazole moiety can enhance a compound's metabolic stability, bioavailability, and target-binding affinity.

The focus of this guide, the 3-p-tolylisoxazole core, introduces a p-tolyl group at the 3-position of the isoxazole ring. This substitution is not merely an arbitrary structural addition; it plays a crucial role in modulating the electronic and steric properties of the molecule, which in turn significantly influences its biological activity. The tolyl group, with its methyl substituent, can enhance lipophilicity, facilitating passage through biological membranes, and can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. This guide will explore how this specific structural feature contributes to the anticancer, antimicrobial, and anti-inflammatory properties observed in this class of compounds.

Synthetic Strategies: Crafting the 3-p-Tolylisoxazole Core

The primary and most efficient method for synthesizing 3-p-tolylisoxazole derivatives is through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. The p-tolyl nitrile oxide is typically generated in situ from the corresponding p-tolyl-substituted aldoxime to avoid its dimerization.

Caption: General synthetic scheme for 3-p-tolylisoxazole derivatives.

Experimental Protocol: Synthesis of a Representative 3-p-Tolylisoxazole Derivative

This protocol outlines the synthesis of a 3-p-tolylisoxazole derivative via a [3+2] cycloaddition reaction.

Materials:

-

p-Tolualdehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

A substituted alkyne (e.g., phenylacetylene)

-

N-Chlorosuccinimide (NCS) or Chloramine-T

-

Dichloromethane (DCM)

-

Pyridine

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve p-tolualdehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent system like ethanol/water.

-

Slowly add a solution of sodium hydroxide (1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the p-tolualdoxime with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxime can be purified by recrystallization.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

Dissolve the purified p-tolualdoxime (1 equivalent) and the substituted alkyne (1.2 equivalents) in DCM.

-

Add a catalytic amount of pyridine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of NCS or Chloramine-T (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-p-tolylisoxazole derivative.

-

Biological Activities and Mechanisms of Action

3-p-Tolylisoxazole derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

A growing body of evidence suggests that 3-p-tolylisoxazole derivatives possess potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action:

The anticancer effects of these derivatives are often multifactorial.[2] One of the key mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells.[2] This can be triggered through various signaling pathways. Additionally, some isoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[3]

Caption: Potential anticancer mechanisms of 3-p-tolylisoxazole derivatives.

Quantitative Data:

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-containing Chalcones | A549 (Lung) | 1.35 - 2.07 | [4] |

| 3,5-Diarylisoxazole | PC3 (Prostate) | Selectivity comparable to 5-FU | [5] |

| Isoxazole-pyrrole hybrids | Panc-1 (Pancreatic) | High Potency | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., A549, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-p-Tolylisoxazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-p-tolylisoxazole derivatives in cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

3-p-Tolylisoxazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7]

Mechanism of Action:

The antimicrobial mechanism of isoxazoles is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms.[7] Some studies suggest that these compounds may interfere with cell wall synthesis or disrupt the integrity of the microbial cell membrane. Molecular docking studies have indicated that isoxazole derivatives can bind to and inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.

Quantitative Data:

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole-triazole hybrids | E. coli | 15 | [8] |

| Isoxazole-triazole hybrids | P. aeruginosa | 30 | [8] |

| Isoxazole-chalcones | S. aureus | 1 | [9] |

| Isoxazole derivatives | C. albicans | 6 - 60 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

3-p-Tolylisoxazole test compounds

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.[10]

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

-

-

Inoculation:

-

Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

-

Anti-inflammatory Activity

Several 3-p-tolylisoxazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators.[8] A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which plays a crucial role in the synthesis of prostaglandins, potent pro-inflammatory molecules.[3][8] By inhibiting COX-2, these derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammation. Some isoxazoles also inhibit lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators called leukotrienes.[8]

Quantitative Data:

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory markers.

| Compound Type | Target/Assay | IC50/Activity | Reference |

| 3,5-Disubstituted Isoxazole | COX-2 Inhibition | Significant | [3][8] |

| 3,5-Disubstituted Isoxazole | LOX Inhibition | Significant | [3][8] |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6 - 73.7% reduction | [11] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Purified recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

3-p-Tolylisoxazole test compounds

-

COX inhibitor screening assay kit (commercially available)

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, substrate, and detection reagents.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor as a positive control.

-

Enzyme Addition: Add the purified COX-2 enzyme to each well and incubate for a specified time to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a set incubation period, stop the reaction and add the detection reagent. This reagent typically reacts with the product of the COX-2 reaction (prostaglandins) to produce a colorimetric or fluorescent signal.

-

Measurement and Analysis: Measure the signal using a microplate reader and calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-p-tolylisoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

-

The 3-p-Tolyl Group: As previously mentioned, the p-tolyl group at the 3-position is a key feature. Its size, shape, and electronic properties contribute significantly to the binding of these molecules to their biological targets. The methyl group can provide beneficial hydrophobic interactions.

-

Substituents at the 5-Position: The nature of the substituent at the 5-position of the isoxazole ring has a profound impact on the biological activity.

-

Anticancer Activity: The presence of aromatic or heteroaromatic rings at the 5-position, often with electron-withdrawing or donating groups, can modulate the anticancer potency. For instance, in some series, electron-withdrawing groups on a phenyl ring at the 5-position have been shown to enhance cytotoxicity.[4]

-

Antimicrobial Activity: For antimicrobial activity, the introduction of different aryl or heterocyclic moieties at the 5-position can influence the spectrum of activity against various microbial strains. Lipophilicity and the potential for hydrogen bonding of these substituents are important factors.

-

Anti-inflammatory Activity: In the context of anti-inflammatory activity, bulky aromatic groups at the 5-position have been found to be favorable for COX-2 inhibition.

-

-

Substituents on the Isoxazole Ring: Direct substitution on the isoxazole ring itself, at the 4-position, can also influence activity. However, this is less commonly explored compared to modifications at the 3- and 5-positions.

Caption: Key structural features influencing the biological activity of 3-p-tolylisoxazole derivatives.

Conclusion and Future Directions

The 3-p-tolylisoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and the synthetic accessibility of these compounds makes them attractive candidates for further development.

Future research in this area should focus on:

-

Lead Optimization: The synthesis and evaluation of larger, more diverse libraries of 3-p-tolylisoxazole derivatives to refine the SAR and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways modulated by these compounds to gain a clearer understanding of their therapeutic effects.

-

In Vivo Studies: The progression of the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the potential of 3-p-tolylisoxazole derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

This technical guide provides a solid foundation for researchers to build upon in the exciting and promising field of 3-p-tolylisoxazole-based drug discovery.

References

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

UKHSA. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Fuchs, P. C., Jones, R. N., & Thornsberry, C. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 8(3), 311-315. [Link]

-

Chouhan, R. S., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2065-2076. [Link]

-

Vashisht, H., Sethi, P., & Sharma, A. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry. [Link]

-

Oprea, C. I., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. [Link]

-

Gul, H. I., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

-

Gomaa, A. M., & Ali, M. M. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Journal of the Iranian Chemical Society, 12(12), 2185-2195. [Link]

-

Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. [Link]

-

Kumar, R., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 27(19), 6527. [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

-

El-Sayed, W. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(1), 322. [Link]

-

Cao, C., et al. (2014). Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents. Bioorganic Chemistry, 54, 54-62. [Link]

-

Sharma, P., & Kumar, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 14(12), 2549-2577. [Link]

-

El-Gazzar, M. G., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(3), 294-304. [Link]

-

Patel, H. D., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. [Link]

-

El-Gohary, N. S., & Shaaban, O. G. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Pharmacia, 69(2), 481-493. [Link]

Sources

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Isoxazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Isoxazole Chemistry in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties, metabolic stability, and synthetic accessibility have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of isoxazole chemistry, from its fundamental properties and synthesis to its application in marketed drugs and emerging therapeutic strategies. We will explore the causal relationships behind its utility as a pharmacophore and bioisostere, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Profile: Why Isoxazole?

The prevalence of the isoxazole moiety in drug candidates is not coincidental; it stems from a favorable combination of physicochemical and pharmacokinetic properties. The isoxazole ring is a relatively stable, planar, and aromatic system. The presence of both a nitrogen and an oxygen atom influences its electron distribution, making it a weak base with a pKa typically in the range of 1-2. This low basicity is advantageous in drug design as it can help to avoid unwanted interactions with acidic organelles like lysosomes, a common issue with more basic heterocycles.

Furthermore, the isoxazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding (acting as a hydrogen bond acceptor), dipole-dipole interactions, and π-stacking. Its metabolic stability is another key attribute; the isoxazole ring is generally resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles, such as a longer half-life, for drug candidates.

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established area of organic chemistry, with several reliable methods at the disposal of medicinal chemists. The most prominent and versatile of these is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene.

Key Synthetic Workflow: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of isoxazoles because it allows for the convergent assembly of the ring system from two readily available components. This approach offers a high degree of control over the substitution pattern on the final isoxazole product, which is crucial for structure-activity relationship (SAR) studies.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with an alkyne.

Materials:

-

Substituted aldoxime (1.0 eq)

-

Substituted alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolution: Dissolve the aldoxime and alkyne in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. The cooling is crucial to control the exothermicity of the reaction and to prevent the dimerization of the highly reactive nitrile oxide intermediate.

-

Addition of Base: Add pyridine to the reaction mixture. Pyridine acts as a base to facilitate the elimination of HCl in the subsequent step.

-

In situ Generation of Nitrile Oxide: Add NCS portion-wise to the stirred solution. The NCS chlorinates the oxime, which then undergoes base-mediated elimination to form the nitrile oxide in situ.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The nitrile oxide rapidly undergoes cycloaddition with the alkyne present in the reaction mixture.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

The Isoxazole Ring in Approved Drugs: A Pharmacophore in Action

The versatility of the isoxazole scaffold is evident in the number of FDA-approved drugs that incorporate this heterocycle. These drugs span a wide range of therapeutic areas, demonstrating the ability of the isoxazole ring to interact with diverse biological targets.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Valdecoxib (Bextra) | Anti-inflammatory | Selective COX-2 inhibitor |

| Leflunomide (Arava) | Anti-rheumatic | Dihydroorotate dehydrogenase inhibitor |

| Sulfisoxazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Risperidone (Risperdal) | Antipsychotic | Dopamine and serotonin receptor antagonist |

| Zonisamide (Zonegran) | Anticonvulsant | Sodium/calcium channel blocker |

Case Study: Valdecoxib and Selective COX-2 Inhibition

Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), exemplifies the successful application of the isoxazole ring in drug design. The isoxazole moiety in Valdecoxib plays a crucial role in its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. The acidic sulfonamide group, attached to a phenyl ring which is in turn linked to the isoxazole, is key to this selectivity. This group can fit into a hydrophilic side pocket present in the active site of COX-2 but not in COX-1, leading to a higher binding affinity for the target enzyme.

Caption: Mechanism of COX-2 inhibition by the isoxazole-containing drug Valdecoxib.

Isoxazole as a Versatile Bioisostere

Bioisosterism, the strategy of replacing a functional group in a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The isoxazole ring is an excellent bioisostere for a variety of functional groups, including amides, esters, and carboxylic acids. This is due to its ability to mimic the size, shape, and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic properties.

For instance, the isoxazole ring can act as a metabolically stable mimic of an amide bond. This is particularly useful for overcoming issues with enzymatic hydrolysis of amide-containing drugs by proteases.

Caption: The isoxazole ring as a bioisostere for an amide group.

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

The synthetic accessibility of the isoxazole ring allows for systematic modifications to explore the SAR of a given compound series. The substituents at the 3 and 5 positions of the isoxazole ring can be readily varied to optimize potency, selectivity, and pharmacokinetic properties.

For example, in the development of antagonists for the P2X7 receptor, a target for inflammatory diseases, SAR studies have shown that the nature of the substituent at the 5-position of the isoxazole ring is critical for activity. Small, lipophilic groups at this position were found to be optimal for receptor binding.

Modern Approaches and Future Perspectives

The application of isoxazole chemistry in drug discovery continues to evolve with the advent of new technologies.

-

Fragment-Based Drug Discovery (FBDD): Isoxazole-containing fragments are frequently used in FBDD screening campaigns due to their favorable properties and ability to form well-defined interactions with protein targets.

-

DNA-Encoded Libraries (DELs): The robust nature of isoxazole synthesis makes it amenable to the conditions used in the construction of DELs, allowing for the rapid screening of billions of compounds.

-

Computational Chemistry: In silico methods, such as molecular docking and quantum mechanics calculations, are increasingly used to predict the binding modes of isoxazole-containing ligands and to guide the design of new drug candidates.

The future of isoxazole chemistry in drug discovery looks bright. The continued development of novel synthetic methods, coupled with a deeper understanding of the biological roles of isoxazole-containing molecules, will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

Conclusion

The isoxazole scaffold is a time-tested and highly effective component of the medicinal chemist's toolkit. Its unique combination of physicochemical properties, metabolic stability, and synthetic tractability has led to its incorporation into numerous successful drugs. As drug discovery continues to advance, the isoxazole ring is poised to remain a central element in the design of the next generation of therapeutics.

References

-

Talele, T. T. The 'privilege' of isoxazole in medicinal chemistry: A recent patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(5), 375-391. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

A Theoretical and Computational Guide to Isoxazoles and Their Derivatives in Drug Discovery

Foreword

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile chemical reactivity make it a privileged scaffold, present in a multitude of clinically approved drugs and late-stage developmental candidates. The inherent weakness of the N-O bond, coupled with the aromatic nature of the ring, imparts a distinct reactivity profile that can be finely tuned through substitution.[1] This guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical underpinnings of isoxazole chemistry, coupled with practical computational protocols to accelerate the discovery of novel therapeutics. We will move from the fundamental electronic structure that dictates reactivity to the application of advanced computational techniques—such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking—that are essential in contemporary drug design.

The Electronic Landscape of the Isoxazole Ring

A thorough understanding of a molecule's electronic structure is paramount to predicting its behavior in a biological system. For isoxazoles, this landscape is dominated by the interplay between aromaticity and the electronegativity of the heteroatoms.

Aromaticity, Electron Distribution, and Reactivity

The isoxazole ring is an electron-deficient aromatic system. This characteristic makes it generally less reactive towards electrophilic aromatic substitution compared to benzene, while also influencing the acidity of protons attached to the ring.[2] The most significant feature governing its reactivity is the labile N-O bond, which is susceptible to cleavage under reductive, basic, or photochemical conditions.[1][3] This susceptibility is a key consideration in drug design, as it can be a site for metabolic transformation.[3][4]

Computational methods, particularly Density Functional Theory (DFT), are indispensable for visualizing and quantifying these electronic properties. Key descriptors derived from DFT calculations provide a powerful predictive framework.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, and regions of high HOMO density are prone to electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack.[5] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests a more reactive and polarizable molecule.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically colored red) are associated with the lone pairs of electronegative atoms like oxygen and nitrogen and are attractive sites for electrophiles or hydrogen bond donors. Electron-poor regions (positive potential, blue) are typically found around hydrogen atoms and are sites for nucleophilic attack.[5][6]

The table below presents illustrative data for isoxazole and its simple derivatives, showcasing how substitution patterns modulate electronic properties. Electron-donating groups like methyl generally increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing reactivity.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Isoxazole | -10.12 | -0.25 | 9.87 |

| 3-Methylisoxazole | -9.85 | -0.18 | 9.67 |

| 5-Methylisoxazole | -9.78 | -0.15 | 9.63 |

| 3,5-Dimethylisoxazole | -9.54 | -0.09 | 9.45 |

| (Note: These are illustrative values based on general trends to serve as a template for presenting results).[5] |

Core Computational Methodologies

Modern drug discovery leverages a suite of computational tools to rationalize experimental findings and guide the design of new molecules. This section details the theoretical basis and practical application of the most critical techniques used in the study of isoxazole derivatives.

Quantum Chemical Calculations: A Protocol for DFT Analysis

Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for investigating the geometric and electronic properties of molecules.[5] A typical DFT calculation on an isoxazole derivative provides foundational data for all other computational modeling efforts.

Objective: To determine the optimized geometry and electronic properties (FMOs, MEP) of a novel isoxazole derivative.

Methodology:

-